molecular formula C15H23BrN4O2 B2399757 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide CAS No. 2380044-07-3

3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide

Cat. No. B2399757
CAS RN: 2380044-07-3
M. Wt: 371.279
InChI Key: AHSUJMJFLJQRQO-UHFFFAOYSA-N
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Description

The compound “3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide” is a complex organic molecule that contains a bromopyrimidine group, a piperidine group, and a carboxamide group . The bromopyrimidine group is a pyrimidine ring (a six-membered heterocyclic ring with two nitrogen atoms) with a bromine atom attached . The piperidine group is a six-membered ring with one nitrogen atom . The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromopyrimidine group would contribute to the aromaticity of the molecule, while the piperidine ring would add a cyclic structure . The carboxamide group would introduce polarity to the molecule .


Chemical Reactions Analysis

Bromopyrimidines can undergo various reactions such as nucleophilic displacement reactions . Piperidine derivatives can participate in a variety of chemical reactions due to the presence of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Bromopyrimidines generally have a high density and boiling point . Piperidine derivatives have freely rotating bonds and can accept hydrogen bonds .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in pharmaceutical applications, given the presence of the bromopyrimidine and piperidine groups, which are common in many drugs .

properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN4O2/c1-15(2,3)19-14(21)20-6-4-5-11(9-20)10-22-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSUJMJFLJQRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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